molecular formula C27H29NO10 B10819151 (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B10819151
M. Wt: 531.5 g/mol
InChI Key: STQGQHZAVUOBTE-GRHMMMPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Daunorubicin-13C-d3 involves the incorporation of carbon-13 and deuterium into the daunorubicin molecule. This can be achieved through synthetic routes that introduce these isotopes at specific positions within the molecule. One common method involves the use of labeled precursors in the synthesis of daunorubicin . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the incorporation of the isotopes. Industrial production methods may involve large-scale synthesis using similar techniques, with additional steps for purification and quality control to ensure the desired isotopic enrichment and chemical purity .

Properties

Molecular Formula

C27H29NO10

Molecular Weight

531.5 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1/i3+1D3

InChI Key

STQGQHZAVUOBTE-GRHMMMPSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)C)O)C(=C3C2=O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Origin of Product

United States

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